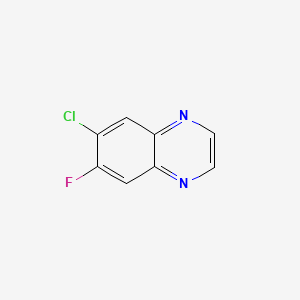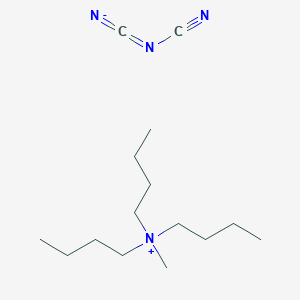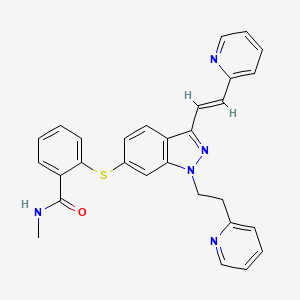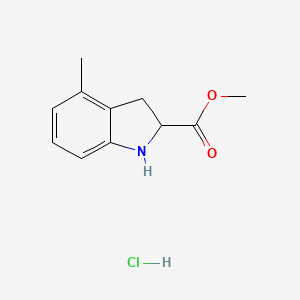
methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride
Overview
Description
Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by its molecular structure, which includes a methyl group at the 4-position of the indole ring and a carboxylate ester group.
Mechanism of Action
- However, indole derivatives, including this compound, have been found to interact with various receptors and enzymes due to their structural similarity to tryptophan and other biologically active molecules .
Target of Action
Biochemical Pathways
- The compound’s effects may involve multiple pathways. For instance:
- Some indole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory mediators . Certain indole derivatives have demonstrated antiviral effects against influenza A and Coxsackie B4 viruses . Indole compounds can scavenge free radicals and protect cells from oxidative damage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.
Methylation: The indole core is then methylated at the 4-position using a suitable methylating agent such as methyl iodide.
Carboxylation: The carboxylate ester group is introduced by reacting the methylated indole with a carboxylic acid derivative, such as methyl chloroformate.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the carboxylate ester with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions at the indole ring can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Indole-2-carboxylic acid derivatives.
Reduction Products: Indole-2-amine derivatives.
Substitution Products: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and natural product analogs.
Biology: Indole derivatives, including this compound, have shown biological activities such as antiviral, anti-inflammatory, and anticancer properties. They are used in the study of cell biology and the development of new therapeutic agents.
Medicine: This compound and its derivatives are investigated for their potential use in treating various diseases, including cancer, microbial infections, and inflammatory conditions.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Indole-3-carboxylic acid: A structurally similar compound with a carboxyl group at the 3-position of the indole ring.
4-Methylindole: An indole derivative with a methyl group at the 4-position but without the carboxylate ester group.
2,3-Dihydro-1H-indole: A reduced form of indole lacking the carboxylate ester group.
Uniqueness: Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride is unique due to its combination of the methyl group at the 4-position and the carboxylate ester group, which provides distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-4-3-5-9-8(7)6-10(12-9)11(13)14-2;/h3-5,10,12H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMOZEKEVDDKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(NC2=CC=C1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059937-57-2 | |
| Record name | methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


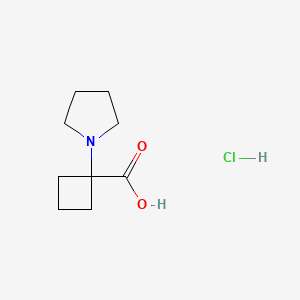
![4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435741.png)
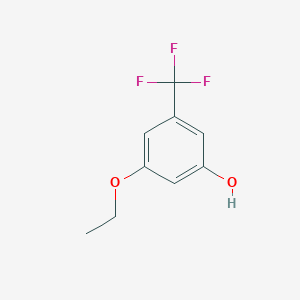
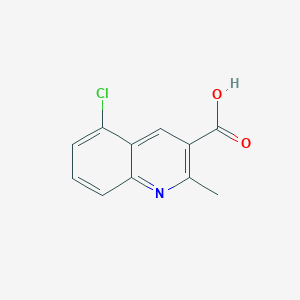
![N-[2,4-dichloro-5-[3-(chloromethyl)-4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide](/img/structure/B1435747.png)

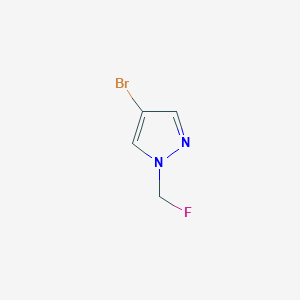
![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1435752.png)
![3-[(1S)-1-azidoethyl]pyridine](/img/structure/B1435753.png)

